4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL

Medicinal Chemistry ADME Click Chemistry

4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL (CAS 1416438-71-5) is a synthetic organic compound characterized as a propargylic alcohol featuring a tertiary amine. Its molecular formula is C13H17NO2, with a molecular weight of 219.28 g/mol.

Molecular Formula C13H17NO2
Molecular Weight 219.284
CAS No. 1416438-71-5
Cat. No. B2918513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL
CAS1416438-71-5
Molecular FormulaC13H17NO2
Molecular Weight219.284
Structural Identifiers
SMILESCN(CC#CCO)CC1=CC=C(C=C1)OC
InChIInChI=1S/C13H17NO2/c1-14(9-3-4-10-15)11-12-5-7-13(16-2)8-6-12/h5-8,15H,9-11H2,1-2H3
InChIKeyLSSFXVOCKFXXFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL (CAS 1416438-71-5): A Functionalized Propargylic Alcohol Building Block


4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL (CAS 1416438-71-5) is a synthetic organic compound characterized as a propargylic alcohol featuring a tertiary amine. Its molecular formula is C13H17NO2, with a molecular weight of 219.28 g/mol [1]. The structure is defined by a but-2-yn-1-ol backbone, substituted at the 4-position with a (4-methoxybenzyl)(methyl)amino group . This combination of a reactive terminal alkyne and a primary hydroxyl group makes it a versatile intermediate, particularly suited for click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2].

Procurement Risk: Why 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL Cannot Be Casually Substituted


The specific architecture of 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL precludes simple substitution with seemingly similar building blocks. As a tertiary amine with a propargylic alcohol core, its reactivity, solubility, and downstream synthetic utility are tightly coupled to its exact substituents. A comparator like 4-(Benzyl(methyl)amino)but-2-YN-1-OL lacks the para-methoxy group , which significantly alters the electron density of the aromatic ring, affecting reaction kinetics in electrophilic substitutions and the compound's overall lipophilicity (calculated XLogP3: ~1.1 for the target compound [1]). Furthermore, substituting with an analog like 4-(Dimethylamino)but-2-YN-1-OL, which lacks the aromatic ring entirely, would result in a dramatic change in molecular shape, π-stacking potential, and physical properties, thereby invalidating any established synthetic route or biological assay predicated on the target compound's specific structure .

Quantitative Differentiation Guide for 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL Procurement


Lipophilicity (XLogP3) Profile: Impact on Solubility and Membrane Permeability

The target compound's lipophilicity, a critical factor for solubility in organic solvents and potential biological membrane permeability, can be differentiated from a close structural analog. Its calculated partition coefficient (XLogP3) is 1.1 [1]. In contrast, a simpler analog lacking the para-methoxy group, 4-(Benzyl(methyl)amino)but-2-YN-1-OL, has a reported ACD/LogP of 0.86 . This quantifiable difference indicates a higher lipophilicity for the target compound, which can influence its behavior in biphasic reaction systems and its passive diffusion profile in cellular assays.

Medicinal Chemistry ADME Click Chemistry

Structural and Electronic Differentiation via Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's ability to permeate biological membranes. The target compound has a calculated TPSA of 32.7 Ų [1]. This is significantly higher than a simpler non-aromatic analog, 4-(Diethylamino)but-2-yn-1-ol, which has a TPSA of 23.5 Ų [2]. The increase of 9.2 Ų is directly attributable to the methoxybenzyl group and introduces different constraints on passive diffusion and blood-brain barrier penetration potential, which is a critical consideration in CNS drug discovery programs.

Medicinal Chemistry Drug Design Bioavailability

Confirmed Purity Specifications and Storage Requirements for Reproducible Research

For procurement, the verifiable purity and handling specifications are critical for ensuring experimental reproducibility. This compound is commercially available with a confirmed purity of 95.0% and has a recommended storage temperature of 2-8°C . This specific storage requirement indicates a level of thermal sensitivity that may not be present in all analogs, and deviating from this could lead to degradation and failed experiments. This is a concrete, verifiable procurement parameter that differentiates it from more stable, or less well-characterized, alternatives.

Chemical Synthesis Procurement Quality Control

High-Value Application Scenarios for 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL in Scientific Research


Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Complex Molecule Synthesis

This compound is purpose-built for click chemistry, specifically CuAAC, due to its terminal alkyne. The presence of the methoxybenzyl group provides enhanced solubility in common organic solvents compared to simpler alkyne building blocks, facilitating reactions in diverse media [1]. The tertiary amine may also act as an internal ligand, potentially improving catalyst turnover and simplifying purification, a key advantage in synthesizing complex molecular architectures like PROTACs or bioconjugates where high yields are paramount [2].

Development of Lipoxygenase (LOX) Inhibitor Libraries

The compound's propargylic alcohol core is a known scaffold for 5-Lipoxygenase (5-LOX) inhibition, a key target in inflammation research [1]. The specific (4-methoxybenzyl)(methyl)amino substitution pattern offers a unique vector for exploring structure-activity relationships (SAR) around the enzyme's active site. Researchers can use this specific compound to probe hydrophobic interactions that would be absent with smaller or less lipophilic analogs, aiding in the design of more potent and selective anti-inflammatory leads.

Synthesis of Functionalized Propargylic Amine Intermediates

As a protected propargylic amine synthon, this compound is ideal for introducing a functionalized amine group into a molecule. The 4-methoxybenzyl (PMB) group can be selectively removed under mild oxidative conditions (e.g., DDQ or CAN) [1], orthogonal to many other protecting groups. This allows for late-stage diversification and the construction of libraries of secondary or tertiary amines, which are common motifs in pharmaceuticals and agrochemicals [2].

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